3-Chloro-2-methylbiphenyl-d5
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Overview
Description
3-Chloro-2-methylbiphenyl-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of biphenyl, where a chlorine atom is substituted at the third position and a methyl group at the second position on one of the phenyl rings. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass difference from hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylbiphenyl-d5 typically involves the following steps:
Starting Materials: The synthesis begins with monochlorobenzene and 2,5-dichlorotoluene.
Catalysis: A Lewis acid catalyst is used to facilitate the reaction.
Reaction Conditions: The reaction is carried out in an organic solvent under controlled temperature and pressure conditions.
Deuterium Labeling: Deuterium atoms are introduced through specific reagents or solvents that contain deuterium.
The yield of the synthesis can reach up to 85.6%, with a purity of 96.2% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the recovery and reuse of solvents and catalysts to minimize waste and reduce production costs. The use of advanced filtration systems allows for the recycling of catalysts for multiple batches .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated biphenyl or reduced aromatic rings.
Scientific Research Applications
3-Chloro-2-methylbiphenyl-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biphenyl derivatives in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of biphenyl-based drugs.
Industry: Applied in the synthesis of advanced materials and as a precursor in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylbiphenyl-d5 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways: It participates in oxidative and reductive metabolic pathways, leading to the formation of various metabolites.
Deuterium Effect: The presence of deuterium atoms can alter the reaction kinetics and stability of the compound, providing insights into the reaction mechanisms
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbiphenyl: The non-deuterated version of the compound.
2-Methylbiphenyl: Lacks the chlorine atom at the third position.
3-Chlorobiphenyl: Lacks the methyl group at the second position.
Uniqueness
3-Chloro-2-methylbiphenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Distinguishability: The mass difference between deuterium and hydrogen allows for easy detection and quantification in analytical techniques.
Mechanistic Insights: The deuterium effect provides valuable information on reaction mechanisms and metabolic pathways
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXJARJANRFDKX-QRKCWBMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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